![molecular formula C29H26N2O2 B3038379 8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-15-1](/img/structure/B3038379.png)
8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Descripción general
Descripción
The compound is a derivative of berberine, which is a type of plant alkaloid with a long history of medicinal use in both Ayurvedic and Chinese medicine . Berberine and its derivatives have been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, berberine derivatives can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Aplicaciones Científicas De Investigación
Synthesis Methods and Biological Activity
- An eco-friendly synthesis method for similar compounds like 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines has been reported, highlighting the use of SnO2 nanoparticles and microwave irradiation. These compounds were tested for hemolytic activity and cytotoxicity, indicating potential biological applications (Roopan & Khan, 2011).
Molecular Engineering for Photophysical Properties
- Research on acridine and carbazole-derived electron donors, like 8,8-dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine, focuses on their use in thermally activated delayed fluorescent (TADF) emitters. The studies explore how the geometrical structure of the donor affects photophysical and device characteristics, which is crucial for OLED technologies (Yoo, Song, & Lee, 2016).
Potential Anticancer Applications
- The synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridines, and their derivatives, has been reported. These compounds show significant cytotoxicity in various cell lines, suggesting potential as anticancer agents (Bu, Chen, Deady, & Denny, 2002).
Synthesis Techniques for Derivatives
- Various methods for synthesizing indolo[3,2-c]acridines, including the use of anthranilic acid and isatin, have been explored. These synthetic methods are crucial for developing new compounds with potential biological activities (Prabakaran & Prasad, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c1-18-8-4-5-9-20(18)17-31-24-11-7-6-10-21(24)22-13-12-19-16-23-25(32-2)14-15-26(33-3)28(23)30-27(19)29(22)31/h4-11,14-16H,12-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZBBXZBFGSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C2C5=NC6=C(C=CC(=C6C=C5CC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154222 | |
| Record name | 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine | |
CAS RN |
860787-15-1 | |
| Record name | 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,13-Dihydro-8,11-dimethoxy-13-[(2-methylphenyl)methyl]-5H-acrindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



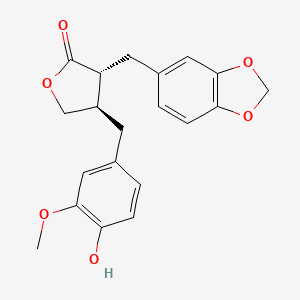
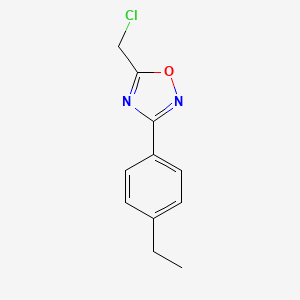
![2-[2-[4-(2-Aminoethyl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethanamine](/img/structure/B3038301.png)

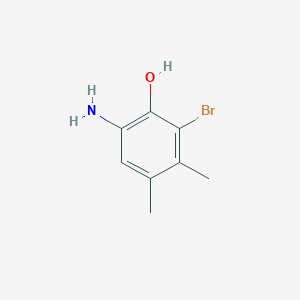

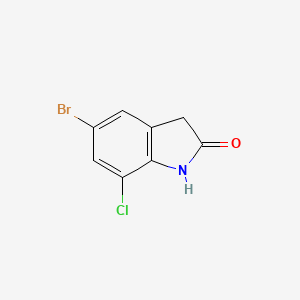
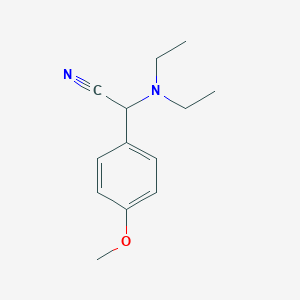

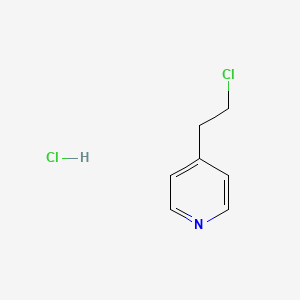
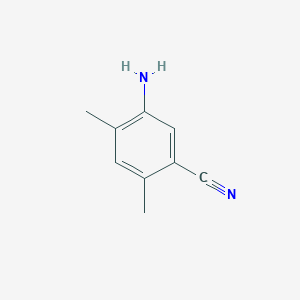

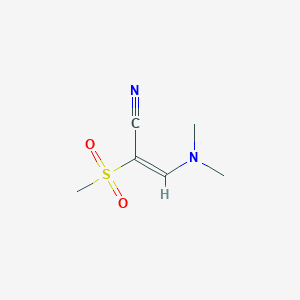
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)